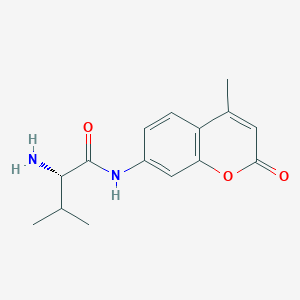

L-缬氨酸7-酰胺-4-甲基香豆素

描述

L-Valine 7-amido-4-methylcoumarin is a compound with the molecular formula C15H18N2O3 . It is a fluorogenic substrate that yields a blue fluorescent solution . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

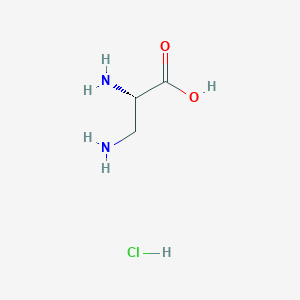

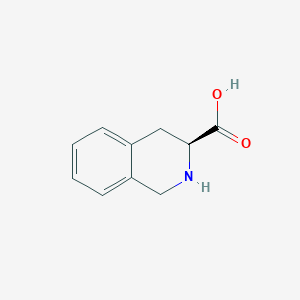

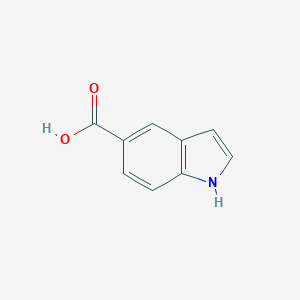

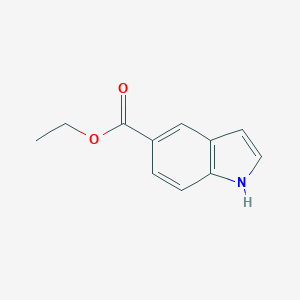

The synthesis of 7-amino-4-methylcoumarin derivatives has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed . A domino three-component reaction with isatin and L-valine has also been evaluated .Molecular Structure Analysis

The molecular structure of L-Valine 7-amido-4-methylcoumarin is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)C@HC(=O)Nc1ccc2OC(=O)C=C(C)c2c1 . The compound has a molecular weight of 389.35 . Chemical Reactions Analysis

The chemical reactivity of 7-amino-4-methylcoumarin in a domino three-component reaction with isatin and L-valine has been evaluated . The 1,3-dipolar cycloaddition of azomethine ylide generated in situ from isatin and L-valine to the spiro-adduct yields good results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.32 g/mol. It is recommended to store the compound at a temperature of -20°C .科学研究应用

荧光参考标准

L-缬氨酸7-酰胺-4-甲基香豆素: 可用作荧光参考标准。 此应用对于校准基于荧光的测定和确保实验结果的准确性至关重要 .

氨基肽酶活性测定的酶底物

该化合物在基于荧光的土壤测定中用作底物,以确定亮氨酸氨基肽酶活性,这对于研究酶动力学和功能至关重要 .

蛋氨酸氨基肽酶的动力学研究

它用于研究蛋氨酸氨基肽酶 (hMetAP2) 的动力学,提供对酶特异性和反应机制的见解 .

蛋白质组学研究

L-缬氨酸7-酰胺-4-甲基香豆素:用于蛋白质组学研究以了解蛋白质相互作用和功能,这可能导致药物开发和疾病治疗方面的发现 .

作用机制

Target of Action

L-Valine 7-amido-4-methylcoumarin is a biochemical used in proteomics research . The primary target of this compound is aminopeptidase , an enzyme that cleaves amino acids from the N-terminus of proteins and peptides .

Mode of Action

The compound exploits the enzyme’s preference for certain peptide linkages . The AAPV (Ala-Ala-Pro-Val) sequence in this compound is specifically recognized and cleaved between the valine and the AMC (7-amido-4-methylcoumarin) moiety . This cleavage results in the release of a fluorescent AMC group, which can be detected and measured .

Biochemical Pathways

It is known that aminopeptidases play a crucial role in protein degradation and turnover, and they are involved in many biological processes, including peptide hormone processing and maturation, antigen presentation, and protein recycling .

Pharmacokinetics

The compound’s molecular weight (27432 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The cleavage of the AAPV sequence by aminopeptidase results in the release of a fluorescent AMC group . This fluorescence can be used to measure the activity of aminopeptidase, providing a useful tool for proteomics research .

安全和危害

未来方向

The compound has shown a wide range of biological applications, making it an attractive scaffold for the discovery of newer drugs . It has been used as a precursor to prepare a large variety of medicinal agents . The compound has also shown promising results in differentiating between gram-positive and gram-negative bacteria .

属性

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

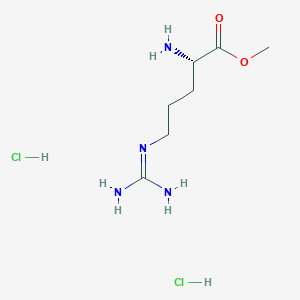

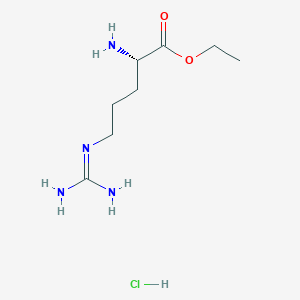

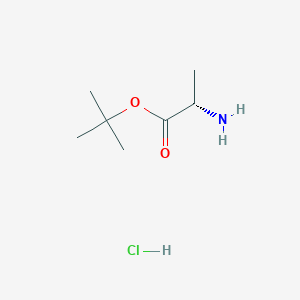

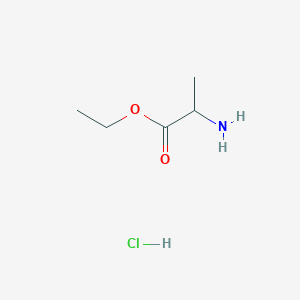

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

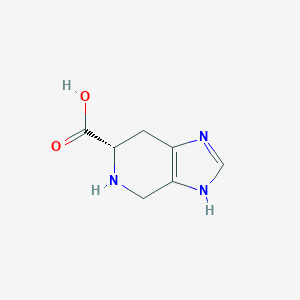

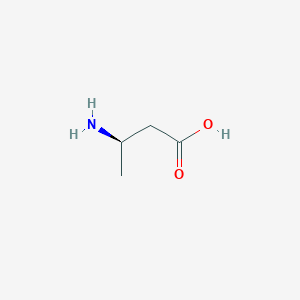

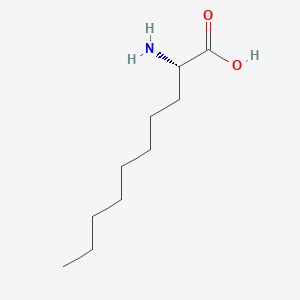

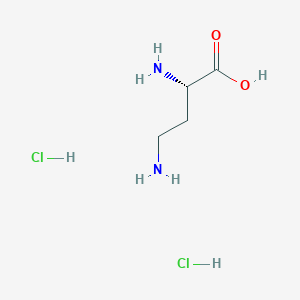

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。